Z-D-Dap(Alloc).DCHA
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Overview
Description
Z-D-Dap(Alloc).DCHA, also known as N-[(Phenylmethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine, is a compound used primarily in peptide synthesis. It is a derivative of D-alanine, which is an amino acid. The compound is often utilized in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Z-D-Dap(Alloc).DCHA involves multiple steps. One common method starts with the appropriate starting compounds and involves hydrazone addition, carboxylic acid activation, and amine coupling reactions . The process typically requires the use of protecting groups such as allyl-carbamate (Alloc-carbamate), tert-butyl-carbamate (Boc-carbamate), and benzyl-carbamate (Cbz-carbamate) to prevent unwanted side reactions . Industrial production methods often involve similar synthetic routes but are optimized for scale and efficiency.
Chemical Reactions Analysis
Z-D-Dap(Alloc).DCHA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include isocyanates, Grignard reagents, and acid chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Z-D-Dap(Alloc).DCHA has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Z-D-Dap(Alloc).DCHA involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds, which are crucial in peptide synthesis. It interacts with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Z-D-Dap(Alloc).DCHA can be compared with other similar compounds such as:
Boc-Dap(Alloc)-OH: Another derivative of D-alanine with similar protective groups.
Cbz-Dap(Alloc)-OH: A compound with benzyl-carbamate protective groups.
Alloc-Dap(Alloc)-OH: A compound with multiple allyl-carbamate protective groups. These compounds share similar chemical properties but differ in their protective groups and specific applications. This compound is unique due to its specific combination of protective groups and its versatility in various chemical reactions.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJZSGSWDHYDY-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-03-4 |
Source
|
Record name | D-Alanine, N-[(phenylmethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-, N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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